molecular formula C42H30O12 B053436 Desoxohypericin hexaacetate CAS No. 120907-97-3

Desoxohypericin hexaacetate

Cat. No. B053436
M. Wt: 726.7 g/mol
InChI Key: YOXPUNVRTABBAI-UHFFFAOYSA-N
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Description

Desoxohypericin hexaacetate is a chemical compound with the molecular formula C42H30O12 . It contains a total of 91 bonds, including 61 non-H bonds, 41 multiple bonds, 12 rotatable bonds, 6 double bonds, 35 aromatic bonds, 8 six-membered rings, 13 ten-membered rings, 6 twelve-membered rings, and 6 esters (aliphatic) .


Molecular Structure Analysis

The molecular structure of Desoxohypericin hexaacetate is characterized by multiple bond types, including double bonds and aromatic bonds, and various ring structures . These structural features may influence its chemical properties and reactivity .


Chemical Reactions Analysis

While specific chemical reactions involving Desoxohypericin hexaacetate are not available, the compound’s structure suggests it could participate in various types of reactions. For example, the presence of ester groups could make it susceptible to hydrolysis or other reactions involving the breaking of ester bonds .

Scientific Research Applications

  • Desferrioxamine in Cerebral Ischemia : Desferrioxamine, a drug known for activating hypoxia-inducible transcription factor 1 (HIF-1), shows promise in inducing tolerance against focal cerebral ischemia in rats and mice. This could provide insights into similar applications for Desoxohypericin hexaacetate in neuroprotection or other areas related to cerebral ischemia (Prass et al., 2002).

  • Antidepressant Drug Solubility and Solvation : A study on the solubility and solvation behavior of various drugs in choline-based deep eutectic solvents could offer insights into the solubility properties and delivery mechanisms for Desoxohypericin hexaacetate (Mokhtarpour et al., 2020).

  • Pharmacological Characteristics of Desoxypeganine Hydrochloride : This study on desoxypeganine hydrochloride, a compound used for treatment of peripheral nervous system lesions, could provide relevant information on pharmacokinetics and therapeutic applications that might be applicable to Desoxohypericin hexaacetate (Tuliaganov et al., 1986).

  • Polymer Therapeutics for HIF-1 Inhibition : Research on polymer therapeutics designed to inhibit Hypoxia Inducible Factor-1 (HIF-1) using compounds like Diethylstilbestrol and Hexestrol could provide insights into novel drug delivery systems for Desoxohypericin hexaacetate (England et al., 2012).

properties

IUPAC Name

(5,11,18,22,24-pentaacetyloxy-13,16-dimethyl-7-octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10,12,14(28),15(27),16,18,20,22,24-tetradecaenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O12/c1-15-9-27(49-17(3)43)23-11-25-29(51-19(5)45)13-31(53-21(7)47)39-37(25)41-35(23)33(15)34-16(2)10-28(50-18(4)44)24-12-26-30(52-20(6)46)14-32(54-22(8)48)40(39)38(26)42(41)36(24)34/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXPUNVRTABBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3C(=CC(=C4C3=C5C2=C1C6=C7C5=C8C4=C(C=C(C8=CC7=C(C=C6C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153062
Record name Desoxohypericin hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desoxohypericin hexaacetate

CAS RN

120907-97-3
Record name Desoxohypericin hexaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120907973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxohypericin hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liebes, Y Mazur, D Freeman, D Lavie, G Lavie… - Analytical …, 1991 - Elsevier
Hypericin, a polycyclic aromatic dianthroquinone, is a natural plant product with antiviral properties. We report here the development of a methodology for the extraction and quantitation …
Number of citations: 90 www.sciencedirect.com

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